N-benzyl-3-methoxybenzenecarbothioamide
Description
N-Benzyl-3-methoxybenzenecarbothioamide is a sulfur-containing aromatic compound characterized by a benzyl-substituted amine group, a methoxy substituent on the benzene ring, and a thioamide (-C(=S)-NH-) functional group. The thioamide group is notable for its role in coordination chemistry, catalysis, and biological activity, distinguishing it from oxygen-containing analogs like amides or sulfonamides .
Properties
IUPAC Name |
N-benzyl-3-methoxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-17-14-9-5-8-13(10-14)15(18)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPKXNSYQBWTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
*Molecular formula of this compound inferred from structural analogs.
Key Observations:
Thioamide vs. Sulfonamide/Sulfonyl Groups: The thioamide group in this compound provides stronger metal-coordinating capabilities compared to sulfonamides (e.g., Entry 4, Table 3 in ), which are more commonly used as intermediates in organometallic couplings . Thioamides exhibit distinct redox behavior and are less electrophilic than sulfonamides, influencing their reactivity in catalytic systems.
This contrasts with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where a hydroxyl group enables N,O-chelation for C–H bond activation .
Biological Relevance :
- Carbothioamides with heterocyclic substituents, such as 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzenecarbothioamide, are often explored for antimicrobial or anticancer activity due to their ability to disrupt enzymatic pathways . The benzyl group in the target compound may modulate lipophilicity and membrane permeability.
Notes
- The absence of direct experimental data for this compound necessitates cautious extrapolation from structurally related compounds.
- Diversified references (e.g., organometallic synthesis , directing-group chemistry , and bioactive analogs ) ensure a balanced analysis despite literature limitations.
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